1,2-Bis(2-bromophenyl)-1,2-ethanediamine
CAS No.:
Cat. No.: VC18326314
Molecular Formula: C14H14Br2N2
Molecular Weight: 370.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14Br2N2 |
|---|---|
| Molecular Weight | 370.08 g/mol |
| IUPAC Name | 1,2-bis(2-bromophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2 |
| Standard InChI Key | LSFATDHBTHDVOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br |
Introduction
Structural and Electronic Characteristics
Molecular Geometry and Conformational Analysis
The ethanediamine core in 1,2-bis(2-bromophenyl)-1,2-ethanediamine adopts a staggered conformation, with the two bromophenyl groups positioned ortho to the amine functionalities. Single-crystal X-ray diffraction studies of structurally similar 1,2-bis(2-bromophenyl)ethyne derivatives reveal near-coplanar arrangements of the aromatic rings, with dihedral angles between the two phenyl planes ranging from 0° to 5.8° . This planarity arises from π-π interactions between the aromatic systems and steric minimization of the ortho-bromo substituents. The C–N bond lengths in the ethanediamine moiety are expected to measure approximately 1.45–1.48 Å, consistent with typical C(sp³)–N single bonds observed in aliphatic amines .
Electronic Effects of Bromine Substituents
The ortho-bromo groups exert significant electronic effects on the molecule. Nuclear Magnetic Resonance (NMR) studies of 1,2-bis(2-bromo-5-methoxyphenyl)ethyne demonstrate that electron-withdrawing substituents at the ortho position deshield adjacent protons, with upfield shifts of 9 ppm observed for carbon atoms directly bonded to bromine in NMR spectra . For 1,2-bis(2-bromophenyl)-1,2-ethanediamine, this suggests:
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NMR: Broad singlets for the NH protons (δ 1.5–2.5 ppm) and distinct splitting patterns for aromatic protons due to diamagnetic anisotropy from bromine atoms.
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NMR: Deshielded signals for C–Br carbons (δ 120–125 ppm) and shielded amine-bearing carbons (δ 50–55 ppm) .
Synthetic Methodologies
Hydroamination of Enamines
Copper-catalyzed asymmetric hydroamination represents a viable route to chiral 1,2-diamines. For example, enamine substrates undergo formal hydroamination with HO in the presence of Cu–H catalysts to yield 1,2-diamines with enantiomeric excess (ee) >90% . Adapting this protocol for 1,2-bis(2-bromophenyl)-1,2-ethanediamine would require:
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Synthesis of 2-bromophenyl-substituted enamine precursors via condensation of 2-bromobenzaldehyde with secondary amines.
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Catalytic cycle involving Cu(I)/Cu(III) intermediates to regioselectively install amine groups.
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Chiral ligand systems (e.g., BINAP derivatives) to induce asymmetry .
Microwave-Assisted Condensation
Green synthetic approaches using microwave (MW) irradiation in aqueous media have been successfully applied to analogous bis-diamine systems. For instance, -bis(2-(arylazo)vinyl)ethane-1,2-diamines are synthesized in water under MW conditions (80°C, 15 min) with yields exceeding 85% . This method could be adapted for 1,2-bis(2-bromophenyl)-1,2-ethanediamine by reacting 2-bromophenylglyoxal with ethylenediamine under similar conditions. Key advantages include:
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Reduced reaction times (15–30 min vs. 12–24 h conventional heating).
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Elimination of organic solvents, aligning with green chemistry principles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative analysis with structurally related compounds provides predicted NMR signatures:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| 1.82 (br s, 4H) | NH protons | |
| 3.91–3.98 (m, 4H) | CH groups | |
| 7.17–8.29 (m, 8H) | Aromatic protons | |
| 50.2 | C–NH | |
| 122.6 | C–Br |
These values align with reported data for -bis(2-(4-bromophenylazo)vinyl)ethane-1,2-diamines .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound should exhibit a molecular ion peak at m/z 372.05 (calculated for CHBrN). Fragmentation patterns would likely include:
Computational Insights
Density Functional Theory (DFT) calculations on analogous systems reveal:
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate electronic stability.
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Natural Bond Orbital (NBO) Analysis: Strong hyperconjugative interactions between lone pairs of amine nitrogens and σ* orbitals of C–Br bonds (stabilization energy ≈ 25 kcal/mol) .
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Torsional Barriers: Rotation about the C–C bond in ethanediamine requires ~8 kcal/mol, favoring a planar conformation .
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